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Introduction

Avelumab is a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody that has
demonstrated significant clinical activity in various malignancies. By blocking the interaction
between PD-L1 and its receptor, PD-1, avelumab restores anti-tumor T-cell function and
enhances the body's ability to recognize and eliminate cancer cells.[1][2] To further improve
clinical outcomes, avelumab is being extensively investigated in combination with other
therapeutic modalities, including targeted therapies, chemotherapies, and radiotherapy. The
rationale behind these combination strategies is to leverage synergistic mechanisms of action,
overcome resistance, and enhance the durability of anti-tumor responses.

These application notes provide a comprehensive overview of key avelumab combination
therapies, summarizing clinical data and providing detailed experimental protocols for
researchers.

Avelumab in Combination with Anti-Angiogenic

Agents
Avelumab and Axitinib for Advanced Renal Cell
Carcinoma (aRCC)
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Mechanism of Action: The combination of avelumab with a vascular endothelial growth factor
receptor (VEGFR) inhibitor like axitinib is based on the interplay between the immune system
and angiogenesis.[3] Tumor angiogenesis promotes an immunosuppressive microenvironment.
[3][4] By inhibiting VEGFR, axitinib can decrease immunosuppressive cells, increase T-cell
infiltration, and potentially enhance the anti-tumor activity of avelumab. Avelumab, in turn,
restores anti-tumor T-cell function by blocking the PD-L1/PD-1 pathway.
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Caption: Synergistic mechanism of Avelumab and Axitinib.
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Clinical Data Summary: The JAVELIN Renal 101 trial was a pivotal phase Il study that
evaluated the efficacy and safety of avelumab plus axitinib versus sunitinib as first-line
treatment for patients with advanced renal cell carcinoma.

Table 1: Efficacy of Avelumab + Axitinib in aRCC (JAVELIN Renal 101).

Avelumab + o )
. o Sunitinib Hazard Ratio
Endpoint Axitinib p-value
(n=444) (95% Cl)
(n=442)

Median

Progression-

Free Survival 13.8 months 8.4 months 0.69 (0.57-0.84) <0.001
(Overall

Population)

Median
Progression-Free
Survival (PD-L1+

Population)

13.8 months 7.2 months 0.61 (0.48-0.79) <0.001

Objective
Response Rate

51.4% 25.7% N/A <0.001
(Overall

Population)

| Objective Response Rate (PD-L1+ Population) | 55.2% | 25.5% | N/A | <0.001 |

Data from the JAVELIN Renal 101 trial.

Table 2: Common Treatment-Related Adverse Events (Grade =3) in JAVELIN Renal 101.
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Avelumab + Axitinib

Adverse Event Sunitinib (n=439)
(n=434)

Hypertension 25% 15%

Diarrhea 7% 5%

Hand-foot syndrome 6% 9%

Fatigue 5% 7%

| Increased ALT/AST | 13% /8% | 3% / 4% |
Data from the JAVELIN Renal 101 trial.

Experimental Protocol: JAVELIN Renal 101 (Phase III).
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Patient Screening

4 N\

Inclusion Criteria:
- Untreated advanced/metastatic RCC
- Clear-cell component
-ECOGPSOor1

Exclusion Criteria:
- Prior systemic therapy for advanced RCC
- Autoimmune disease
\ - Uncontrolled CNS metastases )

N\

Avelumab + Axitinib Sunitinib
(n=442) (n=444)

Treatment Protocol

Avelumab: 10 mg/kg IV every 2 weeks Sunitinib: 50 mg orally once daily
Axitinib: 5 mg orally twice daily (4 weeks on, 2 weeks off)
|

+ /l{dpoin

Primary Endpoints: Secondary Endpoints:
- Progression-Free Survival (PFS) - PFS and OS in overall population
- Overall Survival (OS) - Objective Response Rate (ORR)
in PD-L1+ patients - Safety

Click to download full resolution via product page
Caption: JAVELIN Renal 101 experimental workflow.

Avelumab in Combination with PARP Inhibitors
Avelumab and Talazoparib for Advanced Solid Tumors
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Mechanism of Action: Preclinical data suggest that Poly (ADP-ribose) polymerase (PARP)
inhibitors can have synergistic activity with immune checkpoint inhibitors. PARP inhibitors, like
talazoparib, induce DNA damage, which may increase tumor antigenicity and upregulate PD-L1
expression, thereby sensitizing tumors to PD-L1 blockade by avelumab.

Clinical Data Summary: The JAVELIN PARP Medley trial, a phase Ib/Il study, investigated the
combination of avelumab and talazoparib in various advanced solid tumors.

Table 3: Efficacy of Avelumab + Talazoparib in JAVELIN PARP Medley (Phase II).

Objective . .
] Median Duration of
Tumor Type Number of Patients Response Rate
Response (DOR)

(ORR)
Triple-Negative
Breast Cancer 22 18.2% 11.1 months
(TNBC)
HR+/HER2- DDR+

23 34.8% 15.7 months

Breast Cancer
BRCA1/2-altered
Ovarian Cancer 11 63.6% Not Reached
(platinum-sensitive)
Urothelial Cancer 40 15.0% Not Reached

| DDR-positive NSCLC | 5| 20.0% | 11.1 months |
Data from the JAVELIN PARP Medley trial.

Table 4: Common Grade >3 Treatment-Related Adverse Events in JAVELIN PARP Medley.

Adverse Event Percentage of Patients (n=223)
Anemia 33.6%
Thrombocytopenia 21.5%
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| Neutropenia | 13.9% |
Data from the JAVELIN PARP Medley trial.

Experimental Protocol: JAVELIN PARP Medley (Phase Ib/ll).

Study Design: Open-label, multicenter, non-randomized basket trial.

o Patient Population: Patients with advanced solid tumors, enrolled in specific cohorts based
on tumor type and/or molecular alterations.

e Treatment:
o Phase Ib (Dose Escalation): To determine the recommended phase 2 dose (RP2D).

o Phase Il (Dose Expansion): Avelumab 800 mg IV every 2 weeks plus talazoparib 1 mg
orally once daily.

e Primary Endpoints:
o Phase Ib: Dose-limiting toxicities.
o Phase II: Confirmed objective response rate (ORR).

e Secondary Endpoints: Safety, duration of response (DOR), and progression-free survival
(PFS).

Avelumab as Maintenance Therapy with

Chemotherapy
Avelumab for Advanced Urothelial Carcinoma

Rationale: For patients with advanced urothelial carcinoma who have not progressed on first-
line platinum-based chemotherapy, maintenance therapy with an immune checkpoint inhibitor
aims to prolong the duration of response and improve overall survival.

Clinical Data Summary: The JAVELIN Bladder 100 trial was a landmark phase Ill study that
established avelumab as a new standard of care for first-line maintenance treatment in this
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setting.

Table 5: Efficacy of Avelumab Maintenance in Advanced Urothelial Carcinoma (JAVELIN
Bladder 100).

Avelumab +
Best .
. . BSC Alone Hazard Ratio
Endpoint Supportive p-value
(n=350) (95% CI)
Care (BSC)
(n=350)

Median Overall
Survival

21.4 months 14.3 months 0.69 (0.56-0.86) 0.001
(Overall

Population)

Median Overall
Survival (PD-L1+  Not Reached 17.1 months 0.56 (0.40-0.79) <0.001

Population)

| Median Progression-Free Survival (Overall Population) | 3.7 months | 2.0 months | 0.62 (0.52-
0.75) | <0.001 |

Data from the JAVELIN Bladder 100 trial.

Experimental Protocol: JAVELIN Bladder 100 (Phase llI).
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Patient Screening

Inclusion Criteria:
- Unresectable locally advanced or metastatic urothelial carcinoma
- No progression after 4-6 cycles of first-line platinum-based chemotherap

(gemcitabine + cisplatin or carboplatin)

/
/

Randomization (1:1)

Avelumab + Best Supportive Care (BSC)

Best Supportive Care (BSC) Alone

(n=350) (R=K1510))
Y 7
\Treatment Protocol

+ BSC
I
I

Gvelumab: 10 mg/kg IV every 2 weeki BSC alone
|
1

j Secondary Endpoints:
Primary Endpoint: - Progression-Free Survival (PFS)
- Overall Survival (OS) - Objective Response Rate (ORR)
- Safety

Click to download full resolution via product page
Caption: JAVELIN Bladder 100 experimental workflow.

Avelumab in Combination with Radiotherapy

Mechanism of Action: Radiotherapy can induce immunogenic cell death, leading to the release
of tumor antigens and inflammatory cytokines. This can create a more favorable tumor
microenvironment for immune checkpoint inhibitors. This combination may also induce an
"abscopal effect,” where local radiation leads to an anti-tumor response at distant, non-
irradiated sites.
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Clinical Data Summary: Studies have explored avelumab with radiotherapy in various cancers,
including relapsed/refractory multiple myeloma and metastatic castration-resistant prostate
cancer (nCRPC).

Table 6: Efficacy of Avelumab + SABR in mCRPC (ICE-PAC Trial).

Endpoint Result (n=31) 95% Confidence Interval
Disease Control Rate (DCR) 48% 30-67%
Objective Response Rate
31% 11-59%
(ORR)
Median Radiographic PFS 8.4 months 4.5 - Not Reached

| Median Overall Survival | 14.1 months | 8.9 - Not Reached |
Data from the Phase 2 ICE-PAC trial.

Experimental Protocol: Avelumab + Radiotherapy for Relapsed/Refractory Multiple Myeloma
(Phase II).

o Study Design: Open-label, single-arm, phase Il study.

» Patient Population: Patients with relapsed/refractory multiple myeloma with at least one
lesion amenable to radiotherapy.

e Treatment Protocol:
o Patients receive avelumab via intravenous infusion every two weeks.

o After the first cycle (two doses) of avelumab, patients receive five consecutive days of
radiation therapy to a focal lesion.

o Avelumab treatment continues every two weeks until disease progression or unacceptable
toxicity.

e Primary Endpoint: Safety and tolerability of the combination.
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e Secondary Endpoints: Overall response, duration of response, and monitoring for an
abscopal effect.

Avelumab in Combination with EGFR Inhibitors
Avelumab and Cetuximab for Head and Neck Cancer

Rationale: Combining PD-L1 blockade with an epidermal growth factor receptor (EGFR)
inhibitor like cetuximab may offer a dual mechanism of action. Cetuximab can induce antibody-
dependent cell-mediated cytotoxicity (ADCC), potentially enhancing the immune response
initiated by avelumab.

Clinical Data Summary: A phase Il trial led by the Alliance for Clinical Trials in Oncology
evaluated avelumab plus cetuximab versus avelumab alone in advanced cutaneous squamous
cell carcinoma (cSCC).

Table 7: Efficacy of Avelumab + Cetuximab in Advanced cSCC (Phase II).

Endpoint Avelumab + Cetuximab Avelumab Alone
Median Progression-Free
] 11.1 months 3.0 months
Survival (PFS)
Confirmed Objective Response
27.6% 21.4%

Rate (ORR)

| Median Overall Survival (OS) | Not Reached | 35.8 months |

Data from the Alliance for Clinical Trials in Oncology Phase 2 trial.

Conclusion

Avelumab in combination with various cancer therapies has shown significant promise in
improving clinical outcomes across a range of malignancies. The synergistic mechanisms of
action, such as targeting angiogenesis, inhibiting DNA repair pathways, and enhancing the
effects of chemotherapy and radiotherapy, provide a strong rationale for these combination
approaches. The clinical data presented herein, particularly from pivotal trials like JAVELIN
Renal 101 and JAVELIN Bladder 100, have already led to new standards of care. Ongoing
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research continues to explore novel avelumab combinations and identify patient populations
most likely to benefit, further advancing the field of cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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